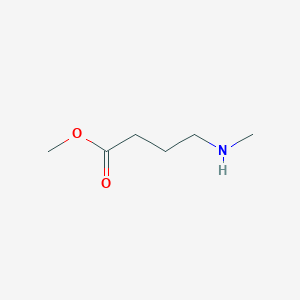

Methyl 4-(methylamino)butanoate

Description

Contextual Overview of Butanoate Esters in Organic Chemistry

Butanoate esters are a class of organic compounds characterized by the presence of a butyl group attached to the carboxylate of an ester. They are commonly formed through the esterification of butanoic acid with an alcohol. youtube.comyoutube.com This process, often catalyzed by an acid, involves the reaction of a carboxylic acid and an alcohol to form an ester and water. libretexts.org Butanoate esters are known for their characteristic fruity odors; for instance, methyl butanoate has an apple or pineapple-like scent. wikipedia.orgnih.gov This property has led to their use as flavoring and fragrance agents in various industries. wikipedia.orgresearchgate.net

In the realm of organic chemistry, butanoate esters serve as versatile intermediates and synthons. The ester functional group can undergo various transformations, including hydrolysis back to the carboxylic acid and alcohol, and transesterification to form different esters. libretexts.org These reactions are fundamental in organic synthesis, allowing for the modification and construction of more complex molecular architectures.

Significance of Methylamino Functional Groups in Chemical Structures

The methylamino group (–NHCH₃) is a primary amine functional group that significantly influences the properties of a molecule. libretexts.org Amines, in general, are characterized by a nitrogen atom with a lone pair of electrons, which makes them basic and nucleophilic. lumenlearning.comwhamine.com The presence of a methyl group attached to the nitrogen in a methylamino group can affect the molecule's steric hindrance and electronic properties.

This functional group is a key component in a vast array of biologically active compounds and industrial chemicals. lumenlearning.comyoutube.com For example, many pharmaceuticals, agrochemicals, and dyes contain amine functionalities. youtube.com The methylamino group, in particular, can be found in natural products and is crucial for the biological activity of many molecules. Its ability to form hydrogen bonds and act as a proton acceptor plays a vital role in molecular interactions within biological systems. lumenlearning.com

Research Trajectory and Current Challenges in Methyl 4-(methylamino)butanoate Chemistry

Research on this compound has primarily revolved around its synthesis and its use as a precursor for other compounds. One notable application is in the synthesis of 4-methylguanidine butyric acid, where this compound serves as a key intermediate. researchgate.net The synthesis of this intermediate itself can be achieved through various routes, including the esterification of 4-(methylamino)butanoic acid. researchgate.net

A significant challenge in the chemistry of this compound lies in achieving selective reactions. The presence of two reactive sites—the ester and the amine—requires careful selection of reagents and reaction conditions to target one group without affecting the other. For instance, protecting group strategies are often employed to temporarily block the reactivity of one functional group while transformations are carried out on the other.

Furthermore, the development of efficient and environmentally friendly synthetic methods for this compound and its derivatives remains an active area of research. This includes the exploration of novel catalysts and reaction media to improve yields, reduce waste, and simplify purification processes. The hydrochloride salt of this compound is also commercially available, indicating its use in research settings where improved stability and handling properties are desired. scbt.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(methylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-5-3-4-6(8)9-2/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHRVWIOGHJADK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563832 | |

| Record name | Methyl 4-(methylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88061-65-8 | |

| Record name | Methyl 4-(methylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Methyl 4 Methylamino Butanoate

Classical Esterification Routes

The most conventional and widely utilized method for synthesizing Methyl 4-(methylamino)butanoate is through the direct esterification of its corresponding carboxylic acid with methanol (B129727). This approach is a cornerstone of organic synthesis, relying on the reaction between a carboxylic acid and an alcohol to form an ester and water. study.commytutor.co.uk

Esterification of 4-(Methylamino)butanoic Acid with Methanol

This reaction involves the direct conversion of 4-(Methylamino)butanoic acid to its methyl ester in the presence of methanol. The process is a reversible reaction, and specific conditions are employed to drive the chemical equilibrium toward the formation of the desired ester product.

The esterification process is typically catalyzed by a strong acid. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. mdpi.com

Commonly used acid catalysts include:

Sulfuric acid (H₂SO₄)

Hydrochloric acid (HCl)

The reaction is generally carried out under reflux conditions, with the temperature maintained near the boiling point of methanol (approximately 65°C). This ensures a sufficient reaction rate without causing degradation of the reactants or products. The reaction is allowed to proceed for a duration sufficient to reach equilibrium or completion.

Typical Reaction Conditions for Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 4-(Methylamino)butanoic Acid, Methanol | Formation of the target ester |

| Catalyst | Strong acid (e.g., Sulfuric Acid) | To increase the reaction rate |

| Temperature | Reflux (approx. 60-80°C) | To drive the equilibrium towards the product |

| Solvent | Methanol (serves as reactant and solvent) | To provide the methyl group and dissolve reactants |

To maximize the yield and purity of this compound, several reaction parameters can be optimized. The principles of optimization for esterification reactions are well-documented and apply directly to this synthesis. researchgate.netufv.br

Catalyst Selection and Concentration : While strong mineral acids are effective, the choice of catalyst and its concentration can impact reaction speed and the potential for side reactions. Optimization involves finding a balance where the reaction proceeds efficiently with minimal degradation. ufv.br

Temperature : The reaction is typically conducted at the reflux temperature of the alcohol. Increasing the temperature generally increases the reaction rate; however, excessively high temperatures can lead to unwanted side products. ufv.br

Reaction Time : The duration of the reaction is critical to ensure it reaches completion. Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can determine the optimal time to stop the reaction and maximize the yield of the desired product.

Molar Ratio of Reactants : Using an excess of one reactant, typically the more cost-effective and easily removable one (in this case, methanol), can shift the reaction equilibrium to favor the formation of the ester, thereby increasing the conversion of the carboxylic acid.

Preparation of 4-(Methylamino)butanoic Acid Precursors

The primary starting material for the esterification, 4-(Methylamino)butanoic acid, is itself synthesized from readily available precursors. A common and efficient method involves the ring opening of N-Methyl-2-pyrrolidone (NMP).

N-Methyl-2-pyrrolidone (NMP) is a five-membered lactam that can undergo hydrolysis to yield 4-(Methylamino)butanoic acid. wikipedia.org This ring-opening reaction breaks the amide bond within the cyclic structure. The reaction can be induced under either acidic or alkaline conditions, or at elevated temperatures. researchgate.netresearchgate.net

Under basic conditions, such as in the presence of sodium hydroxide (B78521) (NaOH), NMP's ring opens to form the sodium salt of the carboxylic acid, sodium N-methyl-4-aminobutyrate. wikipedia.org Subsequent neutralization with an acid yields the free 4-(Methylamino)butanoic acid. Studies have shown that both NaOH concentration and temperature significantly influence the rate of NMP hydrolysis. researchgate.net This method is often favored for larger-scale production due to the high efficiency and availability of NMP.

Factors Affecting NMP Hydrolysis

| Parameter | Effect | Rationale |

|---|---|---|

| pH | Both acidic and alkaline conditions promote hydrolysis researchgate.net | Catalyzes the cleavage of the amide bond |

| Base Concentration | Increased NaOH concentration aggravates hydrolysis researchgate.net | Provides the nucleophile (OH⁻) for the ring-opening reaction |

| Temperature | Raising the temperature accelerates hydrolysis researchgate.net | Provides the necessary activation energy for the reaction |

Advanced Synthetic Approaches and Innovations

While classical esterification remains a primary method, modern synthetic chemistry offers advanced approaches that could be applied to the synthesis of this compound. These innovations often focus on improving efficiency, sustainability, and reaction conditions.

Potential advanced approaches include:

Enzymatic Catalysis : The use of enzymes, particularly lipases, as catalysts for esterification reactions is a growing area of green chemistry. nih.gov Immobilized enzymes like Novozym 435 can catalyze esterification under much milder conditions (e.g., lower temperatures), often with high selectivity, which can reduce the formation of byproducts and simplify purification. nih.gov

Heterogeneous Catalysis : To overcome issues associated with corrosive and difficult-to-remove homogeneous acid catalysts like sulfuric acid, solid acid catalysts can be employed. mdpi.com These include ion-exchange resins, zeolites, and metal oxides. Heterogeneous catalysts are easily separated from the reaction mixture by filtration, allowing for catalyst recycling and a more environmentally friendly process. mdpi.com

Process Intensification : Techniques such as reactive distillation or the use of membrane reactors can enhance conversion by continuously removing water, a byproduct of the esterification reaction. mdpi.com This removal shifts the reaction equilibrium towards the products, leading to higher yields in shorter timeframes and under milder conditions. mdpi.com

These advanced methods, while not yet widely documented specifically for this compound, represent the forefront of synthetic strategy and offer potential for more sustainable and efficient production pathways. adelaide.edu.au

Exploration of Alternative Esterification Reagents (e.g., Trimethylchlorosilane)

While traditional esterification often relies on strong acid catalysts like sulfuric acid, alternative reagents have been explored to facilitate the reaction under milder conditions. researchgate.net One such reagent is trimethylchlorosilane (TMSCl). The use of a methanol/trimethylchlorosilane system has proven to be a convenient and efficient method for the esterification of various carboxylic acids, including amino acids. researchgate.netnih.gov

This method offers several advantages, including good to excellent yields and the avoidance of harsh reaction conditions often associated with strong protic acids. researchgate.netnih.gov The reaction with TMSCl in methanol is typically performed at room temperature, making it a more convenient and operationally simpler procedure. nih.govresearchgate.net

| Reagent | Conditions | Advantages |

| Trimethylchlorosilane (TMSCl) in Methanol | Room Temperature | Mild conditions, good to excellent yields, operational convenience. nih.govresearchgate.net |

Multi-step Synthesis Strategies

In some instances, particularly in complex organic syntheses, a multi-step approach may be employed to produce this compound or its precursors. mit.edusavemyexams.com These strategies often involve the use of protecting groups to prevent unwanted side reactions with the amino functionality. google.com

A common multi-step sequence involves:

N-protection: The amino group of the starting amino acid is protected, for example, with a tert-butoxycarbonyl (Boc) group. mit.edugoogle.com

Esterification: The carboxylic acid of the N-protected amino acid is then esterified.

Deprotection: The protecting group is subsequently removed to yield the final amino acid ester. mit.edu

Industrial-Scale Synthetic Processes and Reactor Design

For the large-scale production of this compound, process optimization and reactor design are critical considerations. Continuous manufacturing processes, for instance, offer potential advantages in terms of efficiency and consistency. mit.edu

Key factors in industrial-scale synthesis include:

Catalyst Selection: The choice of a cost-effective and efficient catalyst is paramount.

Reaction Conditions: Optimizing temperature, pressure, and reactant concentrations to maximize yield and minimize reaction time.

Workup and Purification: Developing efficient extraction and purification protocols to isolate the product at the desired purity.

Reactor Design: Utilizing reactors that allow for efficient mixing, heat transfer, and product removal. Continuous flow reactors, for example, can offer precise control over reaction parameters. mit.edu

Reaction Mechanisms in this compound Synthesis

Mechanistic Insights into Acid-Catalyzed Esterification

The synthesis of this compound via acid-catalyzed esterification, often referred to as Fischer esterification, proceeds through a well-established multi-step mechanism. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This reversible reaction involves the activation of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.uk

The key mechanistic steps are as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-(methylamino)butanoic acid by the acid catalyst. masterorganicchemistry.comlibretexts.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. masterorganicchemistry.comlibretexts.org This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group (from methanol) to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.comlibretexts.org This converts one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. masterorganicchemistry.comlibretexts.org

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol) is often used, or the water formed during the reaction is removed. libretexts.org

| Step | Description |

| 1 | Protonation of the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.comlibretexts.org |

| 2 | Nucleophilic attack by methanol on the protonated carbonyl carbon. masterorganicchemistry.comlibretexts.org |

| 3 | Proton transfer to create a good leaving group (water). masterorganicchemistry.comlibretexts.org |

| 4 | Elimination of a water molecule. masterorganicchemistry.comlibretexts.org |

| 5 | Deprotonation to form the final ester product and regenerate the catalyst. masterorganicchemistry.comchemguide.co.uk |

Chemical Transformations and Reactivity of Methyl 4 Methylamino Butanoate

Oxidation Reactions of the Methylamino and Alkyl Moieties

The methylamino and alkyl portions of Methyl 4-(methylamino)butanoate are susceptible to oxidation by various oxidizing agents. The outcome of these reactions is highly dependent on the reagent used and the reaction conditions.

Formation of Carboxylic Acids and Ketones

Oxidation of the carbon-hydrogen bonds within the molecule can lead to the formation of ketones or, under more vigorous conditions, carboxylic acids. Specifically, oxidation at the carbon alpha to the nitrogen atom can yield an amide, while oxidation of the butanoate chain could potentially lead to keto-esters or dicarboxylic acid derivatives. The N-methyl group is also a site for potential oxidation. Strong oxidation can ultimately cleave the carbon chain. For instance, the oxidation of related N-alkyl amino acids can lead to the formation of aldehydes or ketones. quora.comquora.com The metabolism of similar compounds like γ-hydroxybutyric acid (GHB) involves oxidation to succinic semialdehyde and then to succinic acid, which enters the Krebs cycle. wikipedia.orgwikipedia.org

Application of Oxidizing Agents (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Potassium Permanganate (KMnO₄): Potassium permanganate is a powerful oxidizing agent capable of reacting with secondary amines. The reaction products can vary; under neutral conditions, oxidation of secondary amines may yield aldehydes or ketones. quora.comquora.com In some cases, the oxidation of secondary amines like diethylamine (B46881) with KMnO₄ has been reported to produce tetra-alkyl hydrazines. infinitylearn.comdoubtnut.com When applied to this compound, oxidation could occur at the N-methyl group or the carbon atoms adjacent to the nitrogen, potentially leading to a mixture of products including formamides or cleavage products.

Chromium Trioxide (CrO₃): Chromium trioxide and related Cr(VI) reagents are potent oxidants. organic-chemistry.orgwikipedia.org While they are most commonly used for the oxidation of alcohols to carboxylic acids and ketones libretexts.orgresearchgate.net, they can also oxidize amines. derpharmachemica.com The reaction of chromium trioxide with secondary amines can be complex and may lead to a variety of products depending on the specific conditions. For this compound, the use of a strong, non-selective oxidant like chromic acid would likely lead to over-oxidation and degradation of the molecule.

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Reaction Site | Likely Product(s) |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Secondary Amine / Alkyl Chain | N-formyl derivative, Ketone, Carboxylic Acid, Tetra-alkyl hydrazine |

| Chromium Trioxide (CrO₃) | Secondary Amine / Alkyl Chain | Complex mixture, potential for degradation and over-oxidation |

Reduction Reactions of the Ester Group

The ester functional group in this compound is a primary site for reduction reactions, typically yielding the corresponding primary alcohol.

Conversion to Corresponding Alcohols

The reduction of the methyl ester group in this compound leads to the formation of 4-(methylamino)butan-1-ol. chemsrc.comnih.govsigmaaldrich.com This transformation converts the electrophilic carbonyl carbon of the ester into a primary alcohol functionality, while preserving the secondary amine. This product, 4-(methylamino)butan-1-ol, is a useful synthetic intermediate itself.

Application of Reducing Agents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

The choice of reducing agent is critical for the successful and selective reduction of the ester group.

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LAH) is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids, to primary alcohols. byjus.commasterorganicchemistry.comlibretexts.org It readily reduces the ester in this compound to 4-(methylamino)butan-1-ol. adichemistry.com The reaction is typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a milder and more selective reducing agent than LAH. It is generally incapable of reducing esters under standard conditions, showing high reactivity towards aldehydes and ketones instead. masterorganicchemistry.comyoutube.com However, the reduction of esters with NaBH₄ can be accomplished under specific conditions, such as in the presence of certain additives like lithium chloride or calcium chloride, or at elevated temperatures. researchgate.net Therefore, reducing this compound with NaBH₄ would require forcing conditions and may not be as efficient as using LAH. nih.gov

Table 2: Comparison of Reducing Agents for the Ester Group

| Reducing Agent | Reactivity with Ester | Typical Product | Solvent | Notes |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | High | Primary Alcohol (4-(methylamino)butan-1-ol) | Anhydrous Ether, THF | Powerful, non-selective reducing agent. byjus.comadichemistry.com |

| Sodium Borohydride (NaBH₄) | Low | No reaction (under standard conditions) | Methanol (B129727), Ethanol | Can reduce esters under specific, often harsh, conditions or with additives. masterorganicchemistry.comresearchgate.net |

Nucleophilic Substitution Reactions

The secondary amine in this compound acts as a nucleophile, enabling it to participate in various nucleophilic substitution reactions. These reactions are fundamental for modifying the structure and creating more complex molecules.

The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. It can readily react with a variety of electrophiles. Common transformations include N-alkylation and N-acylation.

N-Alkylation: The amine can be alkylated by reacting with alkyl halides. wikipedia.org This reaction introduces a new alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. For example, reaction with an alkyl halide (R-X) would yield a quaternary ammonium (B1175870) salt after overalkylation. The synthesis of related N-alkyl amino esters often employs such nucleophilic substitution or reductive amination pathways. nih.govorganic-chemistry.orgresearchgate.net

N-Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides, results in the formation of an amide. This is a common method for protecting the amino group or for synthesizing amide-containing target molecules. For instance, reacting this compound with chloroacetyl chloride would yield Methyl 4-[(chloroacetyl)amino]butanoate. chemicalbook.com

Table 3: Examples of Nucleophilic Substitution Reactions

| Electrophile | Reagent Type | Product Type |

|---|---|---|

| Alkyl Halide (e.g., CH₃I) | Alkylating Agent | Tertiary Amine |

| Acyl Chloride (e.g., CH₃COCl) | Acylating Agent | Amide |

| Acid Anhydride (e.g., (CH₃CO)₂O) | Acylating Agent | Amide |

Replacement of the Ester Group with Diverse Functional Groups

The methyl ester group of this compound can be converted into a range of other functional groups through various synthetic methodologies. These transformations typically involve nucleophilic acyl substitution, where the methoxy (B1213986) group (-OCH₃) is replaced by an incoming nucleophile.

One of the most significant transformations is the reduction of the ester to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding 4-(methylamino)butan-1-ol. This reaction proceeds via a tetrahedral intermediate, followed by the elimination of the methoxy group to form an aldehyde, which is then immediately reduced to the alcohol. It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org

Another key transformation is the conversion to an aldehyde. This can be achieved using specific reducing agents under controlled conditions, such as Diisobutylaluminium hydride (DIBALH), typically at low temperatures (-78 °C) to prevent over-reduction to the alcohol. libretexts.org This provides a pathway to 4-(methylamino)butanal.

The following table summarizes common transformations for the replacement of the ester group.

| Starting Material | Reagent(s) | Product Functional Group | Product Name |

| This compound | 1. LiAlH₄2. H₂O | Primary Alcohol | 4-(Methylamino)butan-1-ol |

| This compound | 1. DIBALH, -78 °C2. H₂O | Aldehyde | 4-(Methylamino)butanal |

| This compound | Amine (e.g., R'NH₂) | Amide | N-R'-4-(methylamino)butanamide |

| This compound | Thiol (e.g., R'SH) | Thioester | S-R' 4-(methylamino)butanethioate |

Reactions with Various Nucleophiles (e.g., Amines, Thiols)

The carbonyl carbon of the ester in this compound is electrophilic and susceptible to attack by various nucleophiles.

Aminolysis: The reaction with ammonia (B1221849) or primary/secondary amines, known as aminolysis, converts the ester into an amide. libretexts.org This reaction is fundamental in peptide synthesis and the creation of other complex molecules. While direct reaction is possible, it is often slow. The reactivity can be enhanced by heating or by using a catalyst. For instance, reacting this compound with a primary amine (R'NH₂) would yield the corresponding N-substituted amide, N-R'-4-(methylamino)butanamide. The synthesis of amides from esters can also be achieved under solvent-free mechanochemical conditions, for example by ball-milling with calcium nitride. nih.gov

Reaction with Thiols: Thiols can react with esters in a process analogous to aminolysis to form thioesters, although this reaction is less common and often requires specific catalysts or activation. The reaction involves the attack of a thiolate anion on the ester carbonyl. The resulting thioester, such as S-R'-4-(methylamino)butanethioate, is itself a valuable synthetic intermediate due to the greater reactivity of the thioester linkage compared to the oxygen ester. researchgate.net

The general mechanism for these reactions is a nucleophilic acyl substitution, as detailed in the table below.

| Reaction Step | Description |

| 1. Nucleophilic Attack | The nucleophile (e.g., an amine or thiol) attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate with a negative charge on the oxygen atom. |

| 2. Leaving Group Elimination | The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating the methoxy group (⁻OCH₃) as the leaving group. |

| 3. Deprotonation | If the nucleophile was neutral (like an amine), it will have a positive charge after the initial attack. A deprotonation step, often by another molecule of the nucleophile or a weak base, yields the final neutral amide or thioester product. |

Hydrolysis of the Ester Linkage

Hydrolysis is a characteristic reaction of esters where the molecule is cleaved by reaction with water. This process can be catalyzed by either acid or base. libretexts.org

Formation of 4-(Methylamino)butanoic Acid

The hydrolysis of this compound breaks the ester bond to yield methanol and 4-(Methylamino)butanoic acid. This reaction is essentially the reverse of the esterification process used to create the compound.

Reaction Equation: CH₃NH(CH₂)₃COOCH₃ + H₂O ⇌ CH₃NH(CH₂)₃COOH + CH₃OH

4-(Methylamino)butanoic acid, also known as N-Methyl-GABA, is a derivative of γ-aminobutyric acid (GABA), an important neurotransmitter. chemicalbook.com

Impact of Reaction Conditions on Hydrolysis Pathways

The conditions under which hydrolysis is performed significantly affect the reaction's speed, reversibility, and the nature of the final products. chemguide.co.uk

Acid-Catalyzed Hydrolysis: When heated with water in the presence of a strong acid catalyst (e.g., dilute H₂SO₄ or HCl), the hydrolysis reaction is initiated by the protonation of the ester's carbonyl oxygen. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule. quora.com The reaction is reversible and typically does not proceed to completion. libretexts.orgchemguide.co.uk To favor the formation of the carboxylic acid, a large excess of water is used, shifting the equilibrium towards the products. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Hydrolysis using a base, such as sodium hydroxide (B78521) (NaOH), is known as saponification. libretexts.org This process is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt (e.g., sodium 4-(methylamino)butanoate). chemguide.co.ukquora.com This salt is not electrophilic and will not react with the alcohol by-product, thus preventing the reverse reaction. To obtain the free carboxylic acid, the resulting carboxylate salt must be neutralized with a strong acid in a separate workup step. chemguide.co.uk Base-catalyzed hydrolysis is generally preferred for its irreversibility and the cleaner separation of products. chemguide.co.uk Mild, non-aqueous conditions using alkali in a solvent like MeOH/CH₂Cl₂ have also been developed for the hydrolysis of sterically hindered or sensitive esters. arkat-usa.org

The following table compares the two primary hydrolysis pathways.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |

| Nature of Reaction | Reversible chemguide.co.uk | Irreversible chemguide.co.uk |

| Initial Products | 4-(Methylamino)butanoic Acid + Methanol quora.com | Sodium 4-(methylamino)butanoate + Methanol quora.com |

| Reaction Conditions | Heat with excess water chemguide.co.uk | Heat with aqueous base chemguide.co.uk |

| Key Advantage | Direct formation of the carboxylic acid. | Reaction goes to completion. chemguide.co.uk |

| Key Disadvantage | Equilibrium limits yield. chemguide.co.uk | Requires a final acidification step to isolate the free carboxylic acid. chemguide.co.uk |

Exploration of Metal Coordination Chemistry

The presence of both an amine and an ester group provides this compound with the potential to act as a ligand in coordination chemistry. Ligands are molecules or ions that donate a pair of electrons to a central metal atom or ion to form a coordination complex.

Ligand Properties of Amine and Ester Functional Groups

Both the secondary amine and the carbonyl oxygen of the ester in this compound possess lone pairs of electrons that can be donated to a metal center.

Amine Group: The nitrogen atom of the secondary amine is a common donor site in coordination chemistry, readily forming bonds with a wide range of transition metals.

Ester Group: The carbonyl oxygen of the ester group is a weaker Lewis base than the amine nitrogen but can still participate in coordination. The ester can coordinate in a monodentate fashion through the carbonyl oxygen.

Given these two potential donor sites, this compound can theoretically function as either a monodentate or a bidentate ligand.

Monodentate Coordination: It is most likely to coordinate as a monodentate ligand through the more basic nitrogen atom of the amine group. This is a common binding mode for amino acid esters in complexes with metal ions like cobalt. surrey.ac.uk In studies with β-alanine, monodentate coordination via the amino group has been observed in platinum(II) and palladium(II) complexes. nih.gov

Bidentate (Chelating) Coordination: The molecule could also act as a bidentate ligand, forming a chelate ring by coordinating through both the amine nitrogen and the ester carbonyl oxygen. The stability of the resulting metal complex would depend on the size of the chelate ring formed. For this compound, this would be a relatively large and potentially less stable seven-membered ring. In contrast, α-amino acids typically form stable five-membered chelate rings, and β-amino acids form six-membered rings. nih.govwikipedia.org

The study of metal complexes with amino acid esters is an active area of research, particularly because metal ions can promote the hydrolysis of the ester linkage. surrey.ac.uk The coordination behavior is crucial in fields like bioinorganic chemistry and the development of metal-based catalysts. mdpi.comrsc.org

Spectroscopic and Structural Elucidation of Methyl 4 Methylamino Butanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural characterization of methyl 4-(methylamino)butanoate.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be observed. The protons of the methyl ester group (-OCH₃) would likely appear as a singlet, while the N-methyl group (-NHCH₃) would also produce a singlet. The methylene (B1212753) groups (-CH₂-) in the butyl chain would exhibit more complex splitting patterns (e.g., triplets or multiplets) due to coupling with adjacent protons. The chemical shifts of these signals provide information about the electronic environment of the protons.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. For instance, the carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift. The carbons of the methyl groups and the methylene groups would resonate at specific upfield regions of the spectrum. The chemical shifts in ¹³C NMR are sensitive to the hybridization and substitution of the carbon atoms. rsc.orghmdb.carsc.org

Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -OCH₃ | ~3.6 (s) | ~51 |

| -NHCH ₃ | ~2.4 (s) | ~36 |

| -CH ₂-CH₂-CH₂- | ~1.8 (m) | ~31 |

| -CH₂-CH ₂-CH₂- | ~2.5 (t) | ~50 |

| -CH₂-CH₂-CH ₂- | ~2.3 (t) | ~33 |

| C =O | - | ~174 |

s = singlet, t = triplet, m = multiplet. Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC) for Stereochemical Assignment

Two-dimensional (2D) NMR techniques are invaluable for establishing connectivity and spatial relationships between atoms, which is essential for confirming the structure and assigning stereochemistry. youtube.comyoutube.com

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton coupling relationships within the molecule. For this compound, cross-peaks in the COSY spectrum would connect the signals of adjacent methylene groups in the butyl chain, confirming their connectivity. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, even if they are not directly bonded. This technique could be used to confirm the proximity of the N-methyl group to the protons on the adjacent methylene group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is a powerful tool for definitively assigning the ¹H and ¹³C NMR signals. For example, the HSQC spectrum would show a correlation between the methyl proton signal at ~3.6 ppm and the methyl carbon signal at ~51 ppm. youtube.comyoutube.com

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is also instrumental in determining the structure through the analysis of fragmentation patterns. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netchromforum.orgresearchgate.net It is well-suited for the analysis of volatile compounds like this compound. In a GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparing it to spectral libraries. researchgate.net GC-MS is also highly effective for assessing the purity of a sample.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of less volatile derivatives or complex mixtures, High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is often the method of choice. nih.govrrpharmacology.ru LC separates the components of a mixture in the liquid phase, which are then introduced into the mass spectrometer. High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, aiding in the identification of unknown compounds and metabolites in complex biological or environmental samples. rrpharmacology.ru

Fragmentation Pathway Analysis via Electrospray Ionization Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules. nih.gov During ESI-MS, the analyte is ionized, and the resulting ions can be subjected to fragmentation by collision-induced dissociation. The analysis of these fragmentation patterns provides valuable structural information. researchgate.net

For this compound, the molecular ion peak [M+H]⁺ would be expected. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or rearrangements like the McLafferty rearrangement. miamioh.edu For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. libretexts.org Therefore, the ESI-MS/MS spectrum of this compound would likely show fragments corresponding to the loss of the methoxy (B1213986) group and cleavage at various points along the butyl chain, providing a detailed structural fingerprint of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and characterizing the molecular structure of compounds like this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. libretexts.org For esters like this compound, the FT-IR spectrum is distinguished by a strong carbonyl (C=O) stretching peak, typically observed in the region of 1800 to 1600 cm⁻¹. spectroscopyonline.com Additionally, the presence of two C-O stretching bands, which are also intense, are expected between 1300 and 1000 cm⁻¹. spectroscopyonline.com

The FT-IR spectrum of a related compound, methyl butyrate, shows characteristic peaks that can be used as a reference. chemicalbook.com In the context of amino acid esters, the N-H stretching vibrations of the methylamino group are also a key feature. For instance, the methylammonium (B1206745) cation often exhibits a split N-H symmetric stretching mode. researchgate.net The C-N stretching mode is another identifiable feature, typically appearing around 1248 cm⁻¹. researchgate.net

The analysis of similar compounds provides further insight. For example, in modified amino silicone oil polymers, the stretching vibration of the ester carbonyl group (νas(O–C=O)) is observed at 1732 cm⁻¹. mdpi.com In pectins, the degree of methyl esterification can be determined by analyzing the absorbance intensities of bands around 1745 cm⁻¹ (ester carbonyl) and 1630 cm⁻¹ (carboxylate). researchgate.net These examples highlight the utility of FT-IR in confirming the presence and chemical environment of the ester and amino functional groups in this compound.

Table 1: Characteristic FT-IR Absorption Bands for Functional Groups Relevant to this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| C=O (Ester) | Stretching | 1800 - 1600 | spectroscopyonline.com |

| C-O (Ester) | Stretching | 1300 - 1000 | spectroscopyonline.com |

| N-H (Amine) | Stretching | ~3400 | researchgate.net |

| C-N (Amine) | Stretching | ~1248 | researchgate.net |

| C-H | Stretching | ~2930 | researchgate.net |

This table is generated based on typical values for the specified functional groups and may not represent the exact peak positions for this compound.

Raman spectroscopy provides complementary information to FT-IR, offering insights into the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov The analysis of amino acids and their derivatives by Raman spectroscopy can reveal details about their molecular conformation. nih.gov

For proteins and their constituent amino acids, the amide I and amide III bands in the Raman spectrum are indicative of the peptide backbone structure. spectroscopyonline.com While this compound is not a protein, the principles of identifying key functional group vibrations apply. The Raman spectra of furan (B31954) and its derivatives show intense C=C bands, while levulinic acid exhibits strong C-H vibrations and a broad doublet for the C=O bands. northwestern.edu

The Raman spectrum of a fingernail, which is composed of protein, shows aromatic bands from amino acids like tyrosine and tryptophan below 1620 cm⁻¹. spectroscopyonline.com The study of amino acids in aqueous solutions has shown that the spectra of solids are generally more complex and sharper than those of the solute in solution. nih.gov This technique can be used to study the structural and stereoisomeric characteristics of amino acids. researchgate.net By combining machine learning models with experimental data, the Raman spectra of all 20 common amino acids have been simulated, showing good agreement with experimental results. nih.gov This approach could be extended to derivatives like this compound to predict and interpret its Raman spectrum.

Table 2: Potential Raman Bands for this compound Based on Related Compounds

| Functional Group/Vibration | Potential Wavenumber (cm⁻¹) | Reference |

| C=O (Ester) | ~1660 | northwestern.edu |

| C-H | ~3000 | northwestern.edu |

| Amide I region | 1600 - 1700 | researchgate.net |

This table provides potential regions for Raman bands based on analogous compounds and general spectroscopic principles.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are indispensable for determining the three-dimensional atomic arrangement in crystalline solids, providing definitive information about stereochemistry and crystal packing.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound, including bond lengths, bond angles, and stereochemistry. researchgate.netacs.org This technique requires a single crystal of sufficient size and quality. rsc.org The diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the electron density distribution, and thus the atomic positions. nih.gov

The application of SCXRD to amino acids and their derivatives has been extensive, with over 3500 entries for α-amino acids in the Cambridge Structural Database. researchgate.net For instance, the crystal structures of chlorinated and iodinated alanine (B10760859) derivatives have been investigated to understand their crystal packing. researchgate.net Similarly, the branched-chain amino acid aminotransferase from Escherichia coli has been crystallized and its structure determined by X-ray diffraction, revealing details of its subunits. nih.gov

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its three-dimensional structure, confirming the spatial arrangement of the methyl, amino, and ester groups. This would provide invaluable data for understanding its interactions with biological targets. The Laue method of X-ray diffraction is a specific technique used to determine the crystallographic orientation of single crystals. thermofisher.com

When suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) is a valuable alternative for characterizing crystalline materials. rsc.org PXRD provides a fingerprint of the crystalline phases present in a sample. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to a particular crystal structure. researchgate.net

PXRD is widely used to identify crystalline materials, determine phase purity, and analyze crystal structure. For example, the XRD patterns of amino acid-functionalized magnetic-chitosan nanoparticles have been used to investigate their structural characteristics. researchgate.net In the study of amino acid samples like L-LysHCl, XRD scans have been used to characterize the crystalline state under different pH conditions. researchgate.net While structure solution from powder data is more complex than from single-crystal data, it is a powerful technique for materials that are only available as microcrystalline powders. rsc.org For this compound, PXRD could be used to confirm its crystallinity and identify its crystal system if a single crystal is not available.

Chromatographic Separations and Analytical Method Development

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. The development of robust analytical methods is crucial for quality control and research purposes.

Various chromatographic methods are employed for the analysis of amino acids and their derivatives, including ion-exchange chromatography (IEC), high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). nih.gov Often, derivatization is required to enhance detection by UV or fluorescence detectors. shimadzu.com

For amino acid analysis, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or phenyl isothiocyanate (PITC) is common. shimadzu.comresearchgate.net Post-column derivatization, often with ninhydrin, is another robust method that offers excellent quantitative performance and reproducibility. shimadzu.comaltabioscience.com Reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS) has also been used for the absolute quantification of peptides after acid hydrolysis into their constituent amino acids, sometimes without the need for derivatization. nih.gov

The analysis of amino acid decyl esters has been performed using LC-MS to confirm their formation and assess product yields under different synthetic conditions. mdpi.com For this compound, a similar approach using HPLC or GC, likely coupled with mass spectrometry, would be suitable for its separation and quantification. Method development would involve optimizing the stationary phase, mobile phase composition, and detector settings to achieve good resolution and sensitivity.

Table 3: Common Chromatographic Methods for Amino Acid and Derivative Analysis

| Chromatographic Technique | Derivatization | Detection Method | Reference |

| Ion-Exchange Chromatography (IEC) | Post-column (Ninhydrin) | Photometric | altabioscience.com |

| Reversed-Phase HPLC | Pre-column (OPA, PITC) | UV, Fluorescence | shimadzu.comresearchgate.net |

| Gas Chromatography (GC) | Required | Mass Spectrometry (MS) | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Optional | Mass Spectrometry (MS) | nih.gov |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, which possesses both a secondary amine and an ester functional group, HPLC methods can be finely tuned to achieve high-resolution separation from related substances and potential impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent mode of chromatography used for the analysis of moderately polar compounds such as this compound. In this technique, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.

The retention of this compound in RP-HPLC is primarily governed by the interactions between the compound and the stationary phase, often a silica (B1680970) support that has been chemically modified with C18 (octadecyl) alkyl chains. The mobile phase typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). chromatographyonline.com The elution strength of the mobile phase is adjusted by changing the ratio of the organic solvent to water.

A critical parameter in the analysis of amine-containing compounds is the pH of the mobile phase. chromatographyonline.com The secondary amine in this compound can be protonated at acidic pH, rendering the molecule positively charged. This ionization state significantly reduces its retention on a nonpolar C18 column. Therefore, controlling the mobile phase pH with a suitable buffer is essential for achieving reproducible retention times and sharp, symmetrical peak shapes. Specialized reverse-phase columns with low silanol (B1196071) activity are also employed to minimize unwanted interactions and improve peak symmetry. sielc.comsielc.com

Below is a table summarizing a typical set of starting parameters for the RP-HPLC analysis of a compound similar in structure to this compound.

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | C18 (e.g., LiChrosorb, Princeton) | Standard nonpolar stationary phase for reversed-phase chromatography. pensoft.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) | Acetonitrile is a common organic modifier. A low pH buffer ensures consistent protonation of the amine group. pensoft.net |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a standard 4.6 mm ID column. pensoft.net |

| Detection | UV/VIS at 225 nm | Wavelength selection depends on the chromophores present in the molecule. pensoft.net |

| Column Temperature | 30 °C | Controlling temperature ensures reproducible retention times. pensoft.net |

When coupling HPLC with a mass spectrometer (LC-MS), the composition of the mobile phase becomes a critical consideration. Mass spectrometry requires that the analyte be ionized and transferred into the gas phase. Therefore, any additives or buffers used in the mobile phase must be volatile.

Non-volatile buffers, such as sodium chloride or phosphoric acid, are incompatible with MS detection because they will precipitate in the high-vacuum interface of the mass spectrometer, causing signal suppression and instrument contamination. sielc.comsielc.com To ensure compatibility, these are replaced with volatile alternatives that readily evaporate along with the mobile phase solvents. sielc.comsielc.com

The choice of a volatile modifier can impact the chromatography, and the method may need to be re-optimized. Formic acid is a common choice as it is volatile and provides an acidic pH to control the ionization state of amine-containing analytes. sielc.com

| Mobile Phase Modifier | Volatility | MS Compatibility | Typical Use |

|---|---|---|---|

| Phosphoric Acid | Non-volatile | Incompatible | HPLC-UV analysis where MS detection is not required. sielc.com |

| Sodium Chloride | Non-volatile | Incompatible | Used for pH adjustment in some HPLC-UV methods. impactfactor.org |

| Formic Acid | Volatile | Compatible | Commonly used in LC-MS to provide an acidic mobile phase. sielc.comlcms.cz |

| Ammonium (B1175870) Formate | Volatile | Compatible | Provides buffering capacity at a low pH range and is fully volatile. chromatographyonline.com |

| Ammonium Acetate | Volatile | Compatible | Provides buffering capacity near neutral pH and is fully volatile. lcms.cz |

Hyphenated Analytical Techniques (e.g., LC-NMR, CE-MS)

Hyphenated techniques combine the powerful separation capabilities of chromatography or electrophoresis with the detailed structural information provided by spectroscopic methods. These online combinations are invaluable for the analysis of complex mixtures, enabling the identification of unknown compounds, impurities, or metabolites without the need for prior isolation. sumitomo-chem.co.jp

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The coupling of HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) offers a direct route to obtaining comprehensive structural information of analytes as they are separated. semanticscholar.orgmdpi.com While mass spectrometry provides mass-to-charge ratio information, NMR provides a complete structural profile, making it a definitive tool for structure elucidation. nih.gov

The primary challenge in LC-NMR has historically been the low sensitivity of NMR. sumitomo-chem.co.jp However, advancements such as high-field magnets, highly sensitive cryogenic probes, and optimized flow cells have made LC-NMR a practical and robust technique. sumitomo-chem.co.jp Depending on the concentration of the analyte, different operational modes can be employed.

| Operational Mode | Description | Primary Application |

|---|---|---|

| On-Flow | NMR spectra are recorded continuously as the HPLC eluent flows through the NMR probe. mdpi.com | Analysis of major components in a mixture where sufficient signal can be obtained in a short time. mdpi.com |

| Stop-Flow | The HPLC flow is halted when the peak of interest reaches the NMR flow cell, allowing for extended acquisition time to record more sensitive 1D and 2D NMR spectra. mdpi.com | Detailed structural elucidation of specific, lower-concentration analytes. semanticscholar.org |

| Loop/Cartridge Storage | Eluted peaks are collected into separate loops or onto solid-phase extraction (SPE) cartridges. The stored peaks can then be analyzed by NMR offline. mdpi.comresearchgate.net | Analysis of multiple components from a single chromatographic run, especially when using deuterated solvents for NMR is critical. researchgate.net |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful hyphenated technique particularly well-suited for the analysis of polar and charged species like amino acids and their derivatives. nih.govresearchgate.net CE separates ions based on their electrophoretic mobility in an electric field, offering a different separation mechanism than HPLC. This makes it an excellent complementary technique. creative-proteomics.com

For the analysis of this compound, CE-MS can provide rapid and highly efficient separations with minimal sample preparation, often without the need for derivatization. lcms.czcreative-proteomics.com The analysis is typically performed using an electrolyte buffer with a pH below the isoelectric point of the analyte, ensuring the compound carries a net positive charge. lcms.cz A low pH electrolyte, such as formic acid, is ideal as it also serves as a volatile modifier compatible with electrospray ionization (ESI) mass spectrometry. researchgate.net

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Capillary | Bare Fused Silica | Standard capillary for many CE applications. lcms.cz |

| Buffer/Electrolyte | 1 M Formic Acid | Low pH ensures the amine is protonated (cationic). Formic acid is volatile and MS-compatible. researchgate.net |

| Injection | 3 sec @ 50 mbar | Hydrodynamic injection is a common sample introduction method. lcms.cz |

| Voltage | 30 kV | The driving force for electrophoretic separation. lcms.cz |

| Sheath Liquid | 5 mM Ammonium Acetate in 50% Methanol | Used in the ESI interface to assist with stable spray formation and ionization. lcms.cz |

| MS Detection | Positive Ion Mode | To detect the positively charged (protonated) analyte. lcms.cz |

Applications of Methyl 4 Methylamino Butanoate in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Construction

Methyl 4-(methylamino)butanoate is frequently employed as a fundamental building block in the intricate process of constructing complex molecules. Its bifunctional nature, possessing both a nucleophilic methylamino group and an electrophilic ester group, allows for sequential or orthogonal reactions. This dual reactivity enables chemists to introduce the 4-(methylamino)butyl fragment into larger molecular scaffolds, contributing to the synthesis of diverse and elaborate chemical architectures. The compound's utility as a building block is a cornerstone of its application in organic synthesis.

Intermediate in the Synthesis of Specific Target Molecules

This compound serves as a critical intermediate in the synthesis of a variety of specific target molecules. For instance, it is a precursor in the production of 4-methylguanidine butyric acid. researchgate.net The synthesis involves the initial preparation of 4-(methylamino)butanoic acid salts from N-methyl-pyrrolidone and hydrochloric acid. researchgate.net This intermediate is then reacted with thiourea (B124793) trioxide to yield the final product. researchgate.net

Incorporation into Prodrug Design Strategies

The ester functionality of this compound makes it a candidate for incorporation into prodrug design strategies. Prodrugs are inactive or less active forms of a drug that are metabolized into the active form in the body. The ester group can be enzymatically or hydrolytically cleaved in vivo to release an active carboxylic acid-containing drug. This approach can be used to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolism. The ester's lipophilicity can enhance membrane permeability, a desirable characteristic in drug design.

Synthesis of Novel Derivatives and Analogs

The reactivity of this compound allows for the synthesis of a variety of novel derivatives and analogs, expanding its utility in chemical research and development.

This compound Hydrochloride

The hydrochloride salt of this compound is a common derivative. scbt.comnih.gov This salt form often exhibits improved crystallinity and stability, which are advantageous for storage and handling. The hydrochloride salt retains the essential ester functionality while increasing water solubility due to the ionic nature of the hydrochloride moiety.

Table 1: Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C6H14ClNO2 | scbt.com |

| Molecular Weight | 167.63 g/mol | scbt.com |

| CAS Number | 89584-24-7 | scbt.com |

| Alternate Names | 4-Methylamino-butyric acid methyl ester hydrochloride | scbt.com |

Ester Analogs (e.g., Ethyl 4-(methylamino)butanoate)

Ester analogs, such as ethyl 4-(methylamino)butanoate, can be synthesized to modulate the compound's properties. nih.gov Replacing the methyl group of the ester with an ethyl group can influence factors like lipophilicity and the rate of hydrolysis. These modifications are valuable in fine-tuning the characteristics of molecules for specific applications, such as optimizing the release rate in prodrug strategies or altering the physical properties for formulation purposes.

Table 2: Properties of Ethyl 4-(methylamino)butanoate

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | nih.gov |

| Molecular Weight | 145.20 g/mol | nih.gov |

| CAS Number | 41880-28-8 | nih.gov |

| Synonyms | Butanoic acid, 4-(methylamino)-, ethyl ester | nih.gov |

Derivatives with Modified Amino or Ester Functionalities (e.g., Methyl 4-(dicyclohexylamino)butanoate, Methyl 4-(benzyloxycarbonylamino)butanoate)

The reactivity of the amino and ester groups in this compound allows for the synthesis of derivatives with tailored properties. Modifications at these sites are crucial for preparing intermediates in multi-step syntheses.

Methyl 4-(dicyclohexylamino)butanoate: The synthesis of N-substituted derivatives like Methyl 4-(dicyclohexylamino)butanoate can be achieved through standard N-alkylation or reductive amination procedures. For instance, reacting this compound with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base would lead to the dicyclohexylamino derivative. Alternatively, reductive amination with cyclohexanone (B45756) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) offers another efficient route to this tertiary amine.

Methyl 4-(benzyloxycarbonylamino)butanoate): The secondary amine of this compound can be protected to prevent its interference in subsequent reactions. A common strategy is the introduction of a benzyloxycarbonyl (Cbz or Z) group. This is typically accomplished by reacting this compound with benzyl (B1604629) chloroformate in the presence of a base, such as sodium carbonate or triethylamine, in a solvent mixture like dioxane and water. This reaction, a variation of the Schotten-Baumann reaction, yields Methyl 4-(benzyloxycarbonylamino)butanoate, a stable, protected intermediate. chemicalbook.com The Cbz group can be readily removed later via catalytic hydrogenation, making it an ideal protecting group in peptide synthesis and other complex molecule constructions.

Synthesis of Structurally Related Carboxylic Acids (e.g., 4-(Methylamino)butanoic Acid, 4-Methylguanidine Butyric Acid)

The ester functionality of this compound provides a direct precursor to the corresponding carboxylic acid and its derivatives, which are often of biological or industrial interest.

4-(Methylamino)butanoic Acid: This compound, also known as N-Methyl-GABA, is a derivative of the neurotransmitter GABA. chemicalbook.com It can be readily synthesized from this compound by ester hydrolysis. This transformation is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. wikipedia.org Alternatively, acid-catalyzed hydrolysis using a mineral acid in water can also be employed to yield 4-(methylamino)butanoic acid. guidechem.com This carboxylic acid is noted as a hydrolysis product of the industrial solvent N-methyl-2-pyrrolidinone. chemicalbook.comguidechem.com

4-Methylguanidine Butyric Acid: This guanidinium (B1211019) compound can be synthesized from precursors related to this compound. A documented two-step synthesis begins with the preparation of 4-(methylamino)butanoic acid salts from N-methyl-pyrrolidone and hydrochloric acid. researchgate.net This intermediate is then reacted with a guanidinylating agent like thiourea dioxide to produce 4-Methylguanidine Butyric Acid. researchgate.net The optimized conditions for this synthesis have been reported, achieving high yields for both steps. researchgate.net

| Step | Reactants | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 1: Intermediate Synthesis | N-methyl-pyrrolidone, 10% HCl | w/w ratio 1:2, 135 °C, 5 h | 72.89% | researchgate.net |

| 2: Final Product Synthesis | 4-(methylamino)butanoic acid salts, Thiourea trioxide | molar ratio 1:1.2, 25 °C, 12 h | 79.45% | researchgate.net |

Incorporation into Heterocyclic Systems (e.g., Quinazoline (B50416), Tetrazole, Thiazole (B1198619), Imidazole-based Derivatives)

The functional groups of this compound make it a suitable synthon for constructing various heterocyclic rings, which form the core of many pharmaceutically active compounds.

Quinazoline: The 4-aminoquinazoline scaffold is a key feature in many kinase inhibitors. A common synthetic route to these compounds involves the nucleophilic substitution of a 4-chloroquinazoline (B184009) with an amine. nih.govresearchgate.net this compound can be used as the amine component in this reaction. By reacting it with a substituted 4-chloroquinazoline, typically in a solvent like isopropanol (B130326) under reflux, the butanoate moiety can be appended to the 4-position of the quinazoline ring. researchgate.net This strategy allows for the direct incorporation of the ester-containing side chain.

Tetrazole: Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. The Ugi tetrazole four-component reaction (UT-4CR) is a powerful method for synthesizing α-aminomethyl tetrazoles. acs.orgnih.gov This reaction brings together an amine, an oxo-component (aldehyde or ketone), an isocyanide, and an azide (B81097) source (like trimethylsilyl (B98337) azide). acs.org this compound can serve as the amine component in this reaction. For example, its condensation with an aldehyde, an isocyanide, and an azide would generate a highly substituted tetrazole derivative bearing the methyl butanoate side chain, providing rapid access to complex, drug-like molecules. nih.govrsc.orgacs.org Amino acid esters are well-tolerated substrates in this reaction. acs.orgnih.gov

Thiazole: The thiazole ring is present in numerous biologically active compounds. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a foundational method for its construction. nih.govderpharmachemica.comrsc.org Derivatives of amino acids have been successfully used in modified Hantzsch reactions to create chiral thiazole amino acids. tandfonline.comresearchgate.net To incorporate this compound into a thiazole ring via this pathway, it could first be converted into the corresponding thioamide. The resulting N-methyl-4-thioamido-butanoate could then be reacted with an appropriate α-haloketone to yield a 2,4-disubstituted thiazole derivative.

Imidazole (B134444): Imidazole derivatives can be synthesized from amino acid esters through various methods. nih.gov The Akabori imidazole synthesis, for example, uses α-amino acid esters as starting materials. youtube.com In a related approach, glycine (B1666218) esters have been used to form 5-imidazolecarboxylates. acs.org A plausible route for incorporating this compound would involve its reaction with a suitable reagent like potassium thiocyanate (B1210189) to form an intermediate which, after reduction and cyclization, would yield an imidazole ring. youtube.com More contemporary methods, such as the condensation of amidoximes with activated alkynes or the coupling of diketones with amines and an ammonia (B1221849) source, also provide pathways where an amino ester derivative could be integrated into the final imidazole structure. rsc.org

Mechanistic Investigations of Reactions Involving Methyl 4 Methylamino Butanoate

Detailed Reaction Kinetics and Rate Determinations

While specific kinetic data for the hydrolysis of Methyl 4-(methylamino)butanoate is not extensively documented in publicly available literature, general principles of ester hydrolysis kinetics can be applied. The hydrolysis of esters is catalyzed by both acids and bases.

Under acidic conditions, the reaction is typically first-order with respect to both the ester and the acid catalyst. The rate of hydrolysis is influenced by the concentration of the acid and the structure of the ester. For amino esters, the protonation of the amino group can affect the reaction rate by influencing the electron density at the ester carbonyl group.

A study on the enzymatic hydrolysis of fatty acid methyl esters (FAMEs) using Candida antarctica lipase (B570770) B (CALB) developed a time-course kinetic model. monash.edu This model, based on a ping-pong bi-bi mechanism, could potentially be adapted to study the enzymatic hydrolysis of this compound. The model revealed inhibition by the methanol (B129727) by-product, a factor that would also be relevant for this compound. monash.edu

Study of Reaction Intermediates and Transition States

The hydrolysis of this compound, like other esters, proceeds through tetrahedral intermediates.

In acid-catalyzed hydrolysis , the first step involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol lead to the formation of 4-(methylamino)butanoic acid. The rate-determining step is typically the attack of water on the protonated ester.

In base-catalyzed hydrolysis , a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion to form the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid to form the carboxylate salt and methanol. The formation of the stable carboxylate anion drives the reaction to completion.

The presence of the methylamino group introduces the possibility of intramolecular interactions that could stabilize or destabilize the transition states. For instance, the nitrogen atom could potentially form a hydrogen bond with the attacking nucleophile or the leaving group in the transition state, thereby affecting the activation energy of the reaction.

Mechanistic Pathways of Ester Hydrolysis

The hydrolysis of this compound yields 4-(methylamino)butanoic acid and methanol. quora.comchemguide.co.ukquora.com The reaction can be catalyzed by acid or base, or it can be carried out under neutral conditions, although the neutral hydrolysis is generally very slow. chemguide.co.uk

Acid-Catalyzed Hydrolysis: The reaction is reversible and is typically performed by heating the ester with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The mechanism involves the protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by water. quora.com

Base-Promoted Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. quora.com The reaction is essentially irreversible because the final product is the salt of the carboxylic acid, which is not readily attacked by the alcohol. chemguide.co.ukquora.com This process is also referred to as saponification. chemguide.co.uk

The hydrolysis product, 4-(methylamino)butanoic acid, is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). biosynth.comhmdb.ca The hydrochloride salt of the ester is also commercially available and serves as a precursor to the acid. scbt.com

Q & A

Q. What are the established synthetic routes for Methyl 4-(methylamino)butanoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 4-(methylamino)butanoic acid with methanol under acidic catalysis. Key parameters include:

- Catalyst selection : Strong acids (e.g., sulfuric acid) enhance esterification efficiency .

- Reaction time and temperature : Reflux conditions (typically 60–80°C) ensure complete conversion .

- Purification : Distillation or crystallization improves purity, critical for downstream applications . Alternative routes may involve amine alkylation or deprotection strategies, as seen in structurally related compounds (e.g., removal of Boc groups under acidic conditions) .

Q. How is the structural integrity of this compound validated post-synthesis?

- NMR spectroscopy : 1H-NMR can confirm the methyl ester (δ ~3.7 ppm) and methylamino groups (δ ~2.5 ppm for N–CH3). For example, a patent reports characteristic peaks for similar esters in DMSO-d6 .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 131.173) verify molecular weight .

- Chromatography : HPLC or GC-MS assesses purity, with retention times compared to standards .

Q. What are the stability considerations for this compound during storage?

- Moisture sensitivity : Hydrolysis of the ester group necessitates storage in anhydrous conditions (e.g., desiccators) .

- Temperature : Store at 2–8°C to minimize thermal degradation .

- Container material : Use glass or inert polymer containers to avoid leaching .

Advanced Research Questions

Q. How can spectroscopic data resolve ambiguities in the stereochemistry of this compound derivatives?

- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm spatial arrangement, especially for chiral centers .

- X-ray crystallography : Provides definitive stereochemical assignment, though requires high-purity crystals .

- Vibrational spectroscopy (IR) : Differentiates ester (C=O stretch ~1740 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) groups .

Q. What methodologies optimize the scalability of this compound synthesis?

- Continuous flow reactors : Enhance heat/mass transfer, reducing reaction time and improving yield compared to batch processes .

- Catalyst screening : Immobilized enzymes or heterogeneous catalysts (e.g., zeolites) may reduce waste .

- In-situ monitoring : FTIR or Raman spectroscopy tracks reaction progress dynamically, enabling real-time adjustments .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?

- Source analysis : Compare purity levels (e.g., ≥95% vs. technical grade) and analytical methods (e.g., HPLC vs. TLC) .

- Reproducibility studies : Replicate experiments under controlled conditions (e.g., humidity, solvent grade) .

- Computational modeling : Predict properties (e.g., logP, pKa) using tools like COSMO-RS to cross-validate experimental data .

Q. What advanced applications does this compound have in medicinal chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products